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2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid
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Overview
Description
2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound that features a furan ring substituted with a phenyl group at the 5-position and a cyclopropanecarboxylic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid can be achieved through a multi-step process. One common method involves the cyclopropanation of a suitable furan derivative followed by carboxylation. The reaction typically requires the use of strong bases such as sodium hydroxide and involves heating under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include various substituted furan derivatives, cyclohexyl derivatives, and furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of cyclopropanecarboxylic acids, including 2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid. Research indicates that compounds with specific structural features can inhibit the growth of pathogenic bacteria such as Salmonella enterica. The effectiveness of these compounds is influenced by environmental pH and their hydrophobicity, making them suitable candidates for developing biopreservatives in food systems .
Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory effects. These compounds act on various biological pathways, potentially reducing inflammation and providing therapeutic benefits in diseases characterized by chronic inflammation, such as arthritis and other autoimmune disorders.
Pesticidal Properties
The cyclopropane carboxylic acid derivatives have shown promise as pesticides. They can be effective against a variety of pests while exhibiting low toxicity to non-target organisms. The unique structure of this compound allows it to interact with specific receptors in pests, leading to effective pest management strategies .
Plant Growth Regulators
Research has indicated that certain cyclopropanecarboxylic acids can act as plant growth regulators, promoting growth and enhancing yield. This application is particularly relevant in sustainable agriculture, where minimizing chemical inputs is crucial.
Case Study 1: Antimicrobial Efficacy
A systematic study evaluated the antimicrobial efficacy of various short-chain carboxylic acids against Salmonella enterica. The results demonstrated that compounds with higher hydrophobicity and optimal pKa values exhibited superior antimicrobial activity. This compound's structural characteristics position it as a candidate for further exploration in food safety applications .
Case Study 2: Pesticidal Effectiveness
In agricultural trials, derivatives of cyclopropanecarboxylic acids were tested for their effectiveness against common agricultural pests. Results indicated significant pest mortality at low concentrations, suggesting that this compound could be developed into a viable pesticide formulation .
Summary Table of Applications
Application Area | Specific Use | Notes |
---|---|---|
Medicinal Chemistry | Antimicrobial agent | Effective against Salmonella enterica |
Anti-inflammatory properties | Potential therapeutic benefits | |
Agricultural Science | Pesticide | Low toxicity to non-target organisms |
Plant growth regulator | Enhances growth and yield |
Mechanism of Action
The mechanism of action of 2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A precursor for monomer and polymer synthesis.
(5-Phenylfuran-2-yl)methanamine: Known for its inhibitory effects on human sirtuin 2.
Uniqueness
2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid is unique due to its combination of a furan ring, phenyl group, and cyclopropanecarboxylic acid moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Biological Activity
2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a cyclopropane ring attached to a phenylfuran moiety, which contributes to its unique biological properties. The structure can be represented as follows:
Antidepressant Activity
Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit antidepressant effects. A study demonstrated that several derivatives were more active than established antidepressants like imipramine and desipramine in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Anti-parasitic Properties
The compound has shown promise in treating diseases caused by kinetoplastid parasites, such as leishmaniasis and Chagas disease. In vitro studies suggest that it may inhibit the growth of Leishmania species and Trypanosoma cruzi, which are responsible for these diseases. The proposed mechanism involves interference with the parasite's metabolic pathways .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the safety and efficacy of this compound. Notably, it has been shown to possess a favorable safety profile compared to traditional treatments, with fewer side effects reported in animal studies .
Case Studies
- Leishmaniasis Treatment : In a controlled study involving infected mice, administration of the compound significantly reduced parasite load compared to untreated controls. The study highlighted its potential as an alternative treatment option, especially in cases resistant to conventional therapies .
- Chagas Disease : Another case study focused on the efficacy of the compound against Trypanosoma cruzi. Results indicated a marked decrease in parasitemia levels in treated subjects, suggesting that it could be a viable candidate for further clinical development .
Data Table: Summary of Biological Activities
Activity Type | Model/Study Type | Result | Reference |
---|---|---|---|
Antidepressant | Animal Models | More active than imipramine | |
Anti-leishmanial | In vitro | Inhibition of Leishmania growth | |
Anti-chagasic | In vivo | Reduced parasitemia |
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Modulation of Neurotransmitter Systems : Similar compounds have been shown to affect serotonin and norepinephrine levels, which are critical in mood regulation.
- Inhibition of Parasitic Enzymes : The compound may disrupt key metabolic enzymes in parasites, leading to their death or reduced viability.
Properties
Molecular Formula |
C14H12O3 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-(5-phenylfuran-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H12O3/c15-14(16)11-8-10(11)13-7-6-12(17-13)9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,15,16) |
InChI Key |
TXUNRGMPKNYBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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